molecular formula C16H28N2O4 B6994571 tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6994571
M. Wt: 312.40 g/mol
InChI Key: RRSAKZCZTKSAOF-HDYSRYHKSA-N
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Description

tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structural features, including a tert-butyl group, a hydroxypyrrolidine ring, and a dimethylpent-4-enoylamino substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Dimethylpent-4-enoylamino Group: This step involves the coupling of the pyrrolidine derivative with a dimethylpent-4-enoyl chloride or an equivalent reagent, typically using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the dimethylpent-4-enoylamino moiety can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: NaBH4, LiAlH4

    Coupling Agents: DCC, EDC

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of various alkyl or aryl-substituted derivatives

Scientific Research Applications

tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: The compound may influence various cellular pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-oxopyrrolidine-1-carboxylate: Differing by the presence of a ketone group instead of a hydroxyl group.

    tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-methoxypyrrolidine-1-carboxylate: Differing by the presence of a methoxy group instead of a hydroxyl group.

These comparisons highlight the unique structural features and potential functional differences of this compound.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-(2,4-dimethylpent-4-enoylamino)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-10(2)7-11(3)14(20)17-12-8-18(9-13(12)19)15(21)22-16(4,5)6/h11-13,19H,1,7-9H2,2-6H3,(H,17,20)/t11?,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSAKZCZTKSAOF-HDYSRYHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=C)C)C(=O)NC1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=C)C)C(=O)N[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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